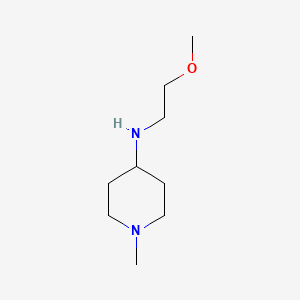

N-(2-methoxyethyl)-1-methylpiperidin-4-amine

説明

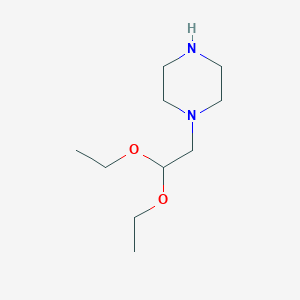

N-(2-methoxyethyl)-1-methylpiperidin-4-amine is a compound that falls within the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Piperidine derivatives are often explored for their potential as pharmaceutical agents due to their structural similarity to natural alkaloids and their ability to interact with biological targets .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the Mannich reaction is a common approach used to synthesize such compounds, as demonstrated in the synthesis of 2,6-bis(4-methoxyphenyl)piperidin-4-one derivatives . Methylation is another crucial step in the synthesis of N-methylated piperidine derivatives, which can be performed using methanol at room temperature in the presence of a photocatalyst . These methods provide efficient routes to obtain piperidine derivatives with different substituents, which can significantly influence their biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . Conformational analysis of piperidine derivatives, such as the study of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine, reveals the presence of chair conformations and the barriers to amide bond rotation, which are important for understanding their chemical behavior and interactions with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. For example, N-methylpiperidine-derived compounds can participate in [2 + 2] cycloadditions with ketenes to produce β-lactams . The reactivity of these compounds can also be influenced by N-oxidation and N-quaternization, which affect the chemical shifts observed in NMR spectroscopy . These reactions are significant for the modification and functionalization of piperidine derivatives for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. Hindered amine stabilizers, which are piperidine derivatives, have been analyzed for their homogeneity and purity using temperature-programmed liquid chromatography, indicating the complexity of these compounds and the importance of analytical methods for their characterization . Additionally, the effects of N-oxidation and N-quaternization on the NMR chemical shifts of N-methylpiperidine-derived compounds provide insights into the electronic environment of the nitrogen atom and the influence of different substituents on the piperidine ring .

科学的研究の応用

Summary of the Application

“N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is used in the synthesis of a thermoresponsive non-ionic polymer, Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) . This polymer combines two classical chemical motifs from non-ionic water-soluble polymers, namely, the amide and ethyleneglycol ether moieties .

Methods of Application or Experimental Procedures

PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . A series of homo- and block copolymers with varying molar masses but low dispersities and different end groups were prepared .

Results or Outcomes

The thermoresponsive behavior of PbMOEAm in aqueous solution was analyzed via turbidimetry and dynamic light scattering (DLS) . The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions . This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents . When a surfactant-like strongly hydrophobic end group was attached using a functional RAFT agent, CP was lowered to 42 °C, i.e., closer to human body temperature .

Application in Denture Base Resin Development

Summary of the Application

“N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is used in the development of denture base resins . Poly(methyl methacrylate) (PMMA)-based denture base resins can easily develop oral bacterial and fungal biofilms, which may constitute a significant health risk . Poly(2-methoxyethyl acrylate) (PMEA) has anti-fouling properties .

Methods of Application or Experimental Procedures

Acrylic resins containing a series of PMEA polymers with various molecular weights (MWs) at different concentrations were prepared . The mechanical properties, surface gloss, direct transmittance, and cytotoxicity were evaluated, along with the distribution of PMEA in the resin .

Results or Outcomes

Resins with low-MW PMEA (2000 g mol −1) (PMEA-1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed . The PMEA-1 resin most effectively inhibited biofilm formation (∼50% reduction in biofilm mass and thickness compared to those of the control) .

Application in Thermoresponsive Polymer Development

Summary of the Application

“N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is used in the development of thermoresponsive polymers . The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method proceeded in a controlled/living manner .

Methods of Application or Experimental Procedures

The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increasing by decreasing the degree of polymerization (x) .

Results or Outcomes

The chain-end group in PMOEAm affected the Tcp with PMOEAm x > MCIP-PMOEAm x . The Tcp of statistical copolymers was higher than that of block copolymers, with PMOEAm x - s -PDMAm y > PMOEAm x - b -PDMAm y and PMOEAm x - s -PEOEAm y > PMOEAm x - b -PEOEAm y .

Application in Thermosensitive Copolymers Development

Summary of the Application

“N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is used in the development of thermosensitive copolymers . The copolymers based on poly (2-methoxyethyl acrylate- co -poly (ethylene glycol) methyl ether acrylate) (P (MEA- co -PEGA)) are used for nanogel synthesis by RAFT dispersion polymerization in water .

Methods of Application or Experimental Procedures

The copolymers were synthesized by RAFT dispersion polymerization in water .

Results or Outcomes

The copolymers exhibit thermosensitive properties and are used for nanogel synthesis .

Application in Thermoresponsive Non-Ionic Polymer Development

Summary of the Application

“N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is used in the development of thermoresponsive non-ionic polymers . Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) featuring two classical chemical motifs from non-ionic water-soluble polymers, namely, the amide and ethyleneglycolether moieties, was synthesized .

Methods of Application or Experimental Procedures

PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . A series of homo- and block copolymers with varying molar masses but low dispersities and different end groups were prepared .

Results or Outcomes

The thermoresponsive behavior of the polymers in aqueous solution was analyzed via turbidimetry and dynamic light scattering (DLS) . The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions . This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents . When a surfactant-like strongly hydrophobic end group was attached using a functional RAFT agent, CP was lowered to 42 °C, i.e., closer to human body temperature .

Safety And Hazards

The safety data sheet for a related compound, “Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide”, provides some general safety precautions. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment2. However, the specific safety and hazard information for “N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is not available.

将来の方向性

The future directions for research involving “N-(2-methoxyethyl)-1-methylpiperidin-4-amine” are not explicitly mentioned in the available literature. However, related fields such as oligonucleotide therapeutics and RNA interference (RNAi) have seen significant advancements and hold promise for future research91011.

特性

IUPAC Name |

N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-11-6-3-9(4-7-11)10-5-8-12-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYMRSNKBLZRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375488 | |

| Record name | N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |

CAS RN |

416887-38-2 | |

| Record name | N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Methoxyethyl)-1-methylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。